molecular formula C17H21NS B12707926 Naphtho(2,3-d)thiazole, 3a,4,4a,5,6,7,8,8a,9,9a-decahydro-2-phenyl-, (3a-alpha,4a-beta,8a-alpha,9a-alpha)- CAS No. 96159-96-5

Naphtho(2,3-d)thiazole, 3a,4,4a,5,6,7,8,8a,9,9a-decahydro-2-phenyl-, (3a-alpha,4a-beta,8a-alpha,9a-alpha)-

Cat. No.: B12707926
CAS No.: 96159-96-5
M. Wt: 271.4 g/mol
InChI Key: JOLYKTGRGFJMSW-FPCVCCKLSA-N
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Description

Naphtho(2,3-d)thiazole, 3a,4,4a,5,6,7,8,8a,9,9a-decahydro-2-phenyl-, (3a-alpha,4a-beta,8a-alpha,9a-alpha)- is a complex organic compound characterized by its unique structure, which includes a naphtho-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(2,3-d)thiazole derivatives typically involves the reaction of 2-(methylsulfinyl)naphtho(2,3-d)thiazole-4,9-dione with various amines. For example, the reaction with benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine produces corresponding tricyclic naphtho(2,3-d)thiazole-4,9-dione compounds in moderate-to-good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,3-d)thiazole derivatives undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with different amines produces tricyclic naphtho(2,3-d)thiazole-4,9-dione compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which Naphtho(2,3-d)thiazole derivatives exert their effects involves interactions with specific molecular targets and pathways. For instance, their antimicrobial activity is attributed to their ability to disrupt bacterial cell walls or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho(2,3-d)thiazole derivatives are unique due to their specific thiazole ring structure, which imparts distinct photophysical and bioactive properties. This makes them particularly valuable in applications requiring fluorescence or antimicrobial activity .

Properties

CAS No.

96159-96-5

Molecular Formula

C17H21NS

Molecular Weight

271.4 g/mol

IUPAC Name

(3aR,4aR,8aR,9aS)-2-phenyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydrobenzo[f][1,3]benzothiazole

InChI

InChI=1S/C17H21NS/c1-2-6-12(7-3-1)17-18-15-10-13-8-4-5-9-14(13)11-16(15)19-17/h1-3,6-7,13-16H,4-5,8-11H2/t13-,14-,15-,16+/m1/s1

InChI Key

JOLYKTGRGFJMSW-FPCVCCKLSA-N

Isomeric SMILES

C1CC[C@@H]2C[C@H]3[C@@H](C[C@H]2C1)N=C(S3)C4=CC=CC=C4

Canonical SMILES

C1CCC2CC3C(CC2C1)N=C(S3)C4=CC=CC=C4

Origin of Product

United States

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